1,1,1,2-Tetrachloroethane
Overview
Description
1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used as a solvent and in the production of wood stains and varnishes. It is an isomer of 1,1,2,2-tetrachloroethane .
Mechanism of Action
Target of Action
1,1,1,2-Tetrachloroethane, a chlorinated hydrocarbon, primarily targets the liver and neurological systems in humans . It is known to cause effects on the liver and respiratory, central nervous, and gastrointestinal systems .
Mode of Action
The compound interacts with its targets through inhalation, ingestion, or skin contact . It is rapidly and extensively absorbed from oral and inhalation exposure . The compound is known to cause apoptosis of the liver tissue , indicating a significant interaction with cellular mechanisms within the liver.
Biochemical Pathways
It is known that the compound can cause significant liver damage, suggesting that it interferes with the normal biochemical processes within the liver
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:
- Absorption : The compound can be rapidly and extensively absorbed from oral and inhalation exposure .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as damage to the liver and neurological systems . Acute exposure can result in effects on the liver and respiratory, central nervous, and gastrointestinal systems . Chronic exposure results in jaundice and an enlarged liver, headaches, tremors, dizziness, numbness, and drowsiness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other chemicals, the temperature, and the pH of the environment . Furthermore, the compound’s stability can be affected by light, heat, and other environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known to be a chlorinated hydrocarbon, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Exposure to 1,1,1,2-Tetrachloroethane can cause various effects on cells. In humans, chronic exposure to high levels of this compound results in effects on the liver (jaundice and an enlarged liver), central and peripheral nervous system (headaches, tremors, dizziness, numbness, and drowsiness), and gastrointestinal effects (pain, nausea, vomiting, and loss of appetite) .
Molecular Mechanism
It is known that this compound can be obtained by a two-step addition reaction of acetylene with chlorine
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, chronic exposure of humans to high levels of this compound results in effects on the liver, central and peripheral nervous system, and gastrointestinal effects
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, animal studies have reported effects on the liver, eyes, and central nervous system from acute inhalation exposure to this compound
Metabolic Pathways
It is known that this compound can be obtained by a two-step addition reaction of acetylene with chlorine This suggests that this compound may interact with various enzymes or cofactors in the body
Transport and Distribution
It is known that this compound is a chlorinated hydrocarbon, which suggests that it may be transported and distributed within cells and tissues in a manner similar to other chlorinated hydrocarbons
Subcellular Localization
Given its chemical properties, it is likely that this compound can diffuse across cell membranes and distribute throughout the cell
Preparation Methods
1,1,1,2-Tetrachloroethane can be synthesized through several methods:
Addition Reaction of Acetylene with Chlorine: This method involves a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane.
Chlorination of 1,1,2-Trichloroethane: This method involves the direct chlorination of 1,1,2-trichloroethane, resulting in the formation of this compound.
Chemical Reactions Analysis
1,1,1,2-Tetrachloroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,1,2-Tetrachloroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: This compound is used in biological research to study its effects on living organisms.
Medicine: It is used in the synthesis of certain pharmaceuticals.
Industry: This compound is used in the production of wood stains, varnishes, and other industrial products .
Comparison with Similar Compounds
1,1,1,2-Tetrachloroethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: This isomer has a different arrangement of chlorine atoms and exhibits different chemical properties.
Trichloroethylene: Another chlorinated hydrocarbon with different industrial applications.
Tetrachloroethylene: Used as a solvent in dry cleaning and other industrial processes.
The uniqueness of this compound lies in its specific chemical structure and its applications in various fields .
Properties
IUPAC Name |
1,1,1,2-tetrachloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4, Array | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2021317 | |
Record name | 1,1,1,2-Tetrachloroethane | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
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Boiling Point |
266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1% | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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Density |
1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54 | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
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Vapor Pressure |
10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-Tetrachloroethane | |
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Mechanism of Action |
INDUCTION HEPATOCARCINOGENESIS PRIMARILY THROUGH A PROMOTING MECHANISM. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Color/Form |
Colorless, heavy liquid | |
CAS No. |
630-20-6, 23425-39-0, 25322-20-7 | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | Ethane, 1,1,1,2-tetrachloro- | |
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Record name | Tetrachloroethane | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
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Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethane, 1,1,1,2-tetrachloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI80EFD0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-94.4 °F (NTP, 1992), -70.2 °C, -94 °F | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,1,2-TETRACHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,1,2-Tetrachloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.